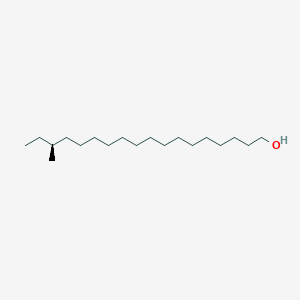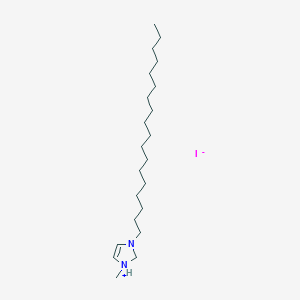
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with octadecyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 1-Methylimidazole and octadecyl iodide.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Procedure: The 1-methylimidazole is dissolved in the solvent, and octadecyl iodide is added dropwise. The mixture is then heated to promote the alkylation reaction.
Isolation: After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, often using reagents such as hydrogen peroxide or sodium borohydride.
Complex Formation: The compound can form complexes with metal ions, which can be utilized in catalysis and material science.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkylated imidazole derivatives.
Applications De Recherche Scientifique
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other imidazole derivatives and as a ligand in coordination chemistry.
Biology: The compound’s amphiphilic nature makes it useful in the study of membrane interactions and as a surfactant in biochemical assays.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial membranes.
Industry: It is employed in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide exerts its effects is primarily related to its amphiphilic structure. The long hydrophobic octadecyl chain interacts with lipid membranes, while the hydrophilic imidazolium headgroup can engage in ionic interactions. This dual nature allows the compound to integrate into and disrupt biological membranes, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazole derivatives, such as:
1-Methyl-3-propylimidazolium iodide: Similar in structure but with a shorter alkyl chain, leading to different solubility and interaction properties.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains bulkier substituents, affecting its steric and electronic properties.
3,3′-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: Features a bis-imidazolium structure, providing unique coordination chemistry applications.
The uniqueness of this compound lies in its long alkyl chain, which imparts specific amphiphilic properties not found in shorter-chain or bulkier imidazole derivatives.
Propriétés
Numéro CAS |
887122-14-7 |
|---|---|
Formule moléculaire |
C22H45IN2 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
1-methyl-3-octadecyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C22H44N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;/h20-21H,3-19,22H2,1-2H3;1H |
Clé InChI |
ZCMOLECLSQSCEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C[NH+](C=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


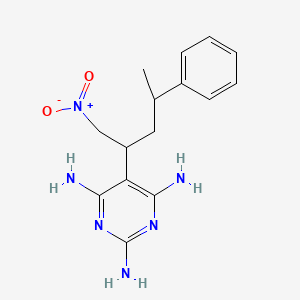
![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
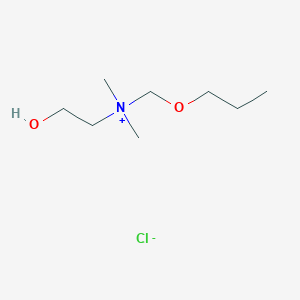

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
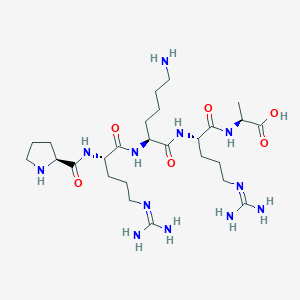
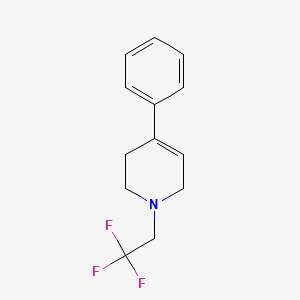
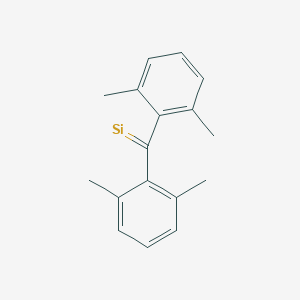
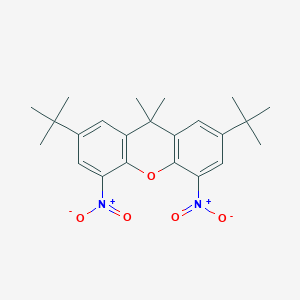
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
